

# **Application Notes and Protocols: In Vivo Imaging to Assess Seratrodast Efficacy**

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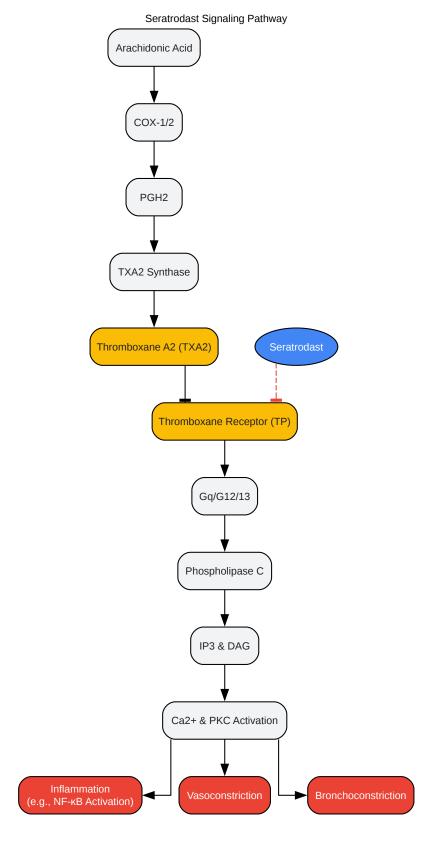
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of **Seratrodast**, a thromboxane A2 (TXA2) receptor antagonist, in preclinical animal models of inflammatory and fibrotic diseases. The following sections outline non-invasive, in vivo imaging techniques to monitor disease progression and therapeutic response, enabling longitudinal studies in the same animal, thereby reducing biological variability and animal usage.

## Scientific Background: Seratrodast's Mechanism of Action

**Seratrodast** is a selective antagonist of the thromboxane A2 (TXA2) receptor. By blocking this receptor, **Seratrodast** interferes with the downstream signaling cascades initiated by TXA2, a potent mediator of inflammation, vasoconstriction, and bronchoconstriction. This mechanism of action suggests its therapeutic potential in diseases characterized by inflammation and fibrosis, such as asthma and idiopathic pulmonary fibrosis (IPF). A key pathway inhibited by **Seratrodast** is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.





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Caption: Seratrodast blocks the Thromboxane A2 receptor, inhibiting downstream signaling.



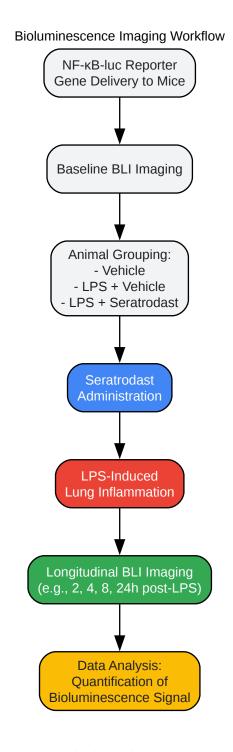


### Application Note: Bioluminescence Imaging of NF-**KB** Activity in a Murine Model of Lung Inflammation

This protocol describes the use of in vivo bioluminescence imaging (BLI) to assess the antiinflammatory effects of **Seratrodast** by monitoring NF-κB activation in a lipopolysaccharide (LPS)-induced lung inflammation mouse model.[1][2][3][4][5]

**Experimental Workflow** 





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Caption: Workflow for assessing Seratrodast's anti-inflammatory effects using BLI.

**Experimental Protocol** 



- Animal Model: Utilize transgenic mice expressing a luciferase reporter gene under the control of an NF-κB responsive element (NF-κB-luc).[3][4]
- Gene Delivery (for non-transgenic models): Alternatively, deliver a plasmid containing the NF-kB responsive elements and the luciferase reporter gene intravenously.[1][5]
- Acclimatization and Baseline Imaging: Allow animals to acclimatize for one week after arrival
  or gene delivery. Perform baseline bioluminescence imaging to determine basal NF-κB
  activation.
- Animal Grouping:
  - Group 1: Vehicle control (Saline)
  - Group 2: LPS + Vehicle
  - Group 3: LPS + Seratrodast (various doses)
- Drug Administration: Administer Seratrodast or vehicle orally at the desired doses one hour prior to LPS challenge.
- Induction of Lung Inflammation: Intratracheally instill lipopolysaccharide (LPS) to induce lung inflammation.[3]
- Bioluminescence Imaging:
  - Anesthetize mice using isoflurane.
  - Inject D-luciferin intraperitoneally.
  - Acquire images using an in vivo imaging system (e.g., IVIS) at multiple time points (e.g., 2, 4, 7, and 24 hours) post-LPS administration.
- Data Analysis:
  - Draw regions of interest (ROIs) over the thoracic area.
  - Quantify the bioluminescence signal (photons/second/cm²/steradian).



• Compare the signal intensity between the different treatment groups.

#### **Data Presentation**

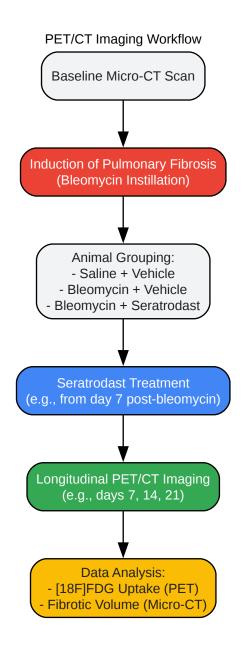
Treatment Group	Peak Bioluminescence (photons/s/cm²/sr) at 4h	Fold Induction over Baseline
Vehicle Control	1.5 x 10^5	1.0
LPS + Vehicle	1.2 x 10^6	8.0
LPS + Seratrodast (Low Dose)	8.0 x 10^5	5.3
LPS + Seratrodast (High Dose)	3.0 x 10^5	2.0

# Application Note: PET/CT Imaging in a Murine Model of Pulmonary Fibrosis

This protocol outlines the use of Positron Emission Tomography (PET) combined with Computed Tomography (CT) to evaluate the anti-fibrotic efficacy of **Seratrodast** in a bleomycin-induced pulmonary fibrosis model. [18F]FDG-PET is used to assess inflammation, while micro-CT is employed to visualize and quantify fibrotic changes in the lung parenchyma. [6][7][8][9][10][11][12][13][14]

**Experimental Workflow** 





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Caption: Workflow for assessing **Seratrodast**'s anti-fibrotic effects using PET/CT.

#### **Experimental Protocol**

- Animal Model: Use C57BL/6 mice.
- Baseline Imaging: Perform a baseline micro-CT scan to obtain anatomical reference images of the lungs.[11]



- Induction of Pulmonary Fibrosis: Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin.[10]
- Animal Grouping:
  - Group 1: Saline + Vehicle
  - Group 2: Bleomycin + Vehicle
  - Group 3: Bleomycin + Seratrodast (preventive or therapeutic regimen)
- Drug Administration: Begin Seratrodast or vehicle administration at a predetermined time point (e.g., day 7 for therapeutic intervention).
- PET/CT Imaging:
  - Perform imaging at various time points (e.g., days 7, 14, and 21) post-bleomycin instillation.[11]
  - For PET imaging, fast the animals overnight and then intravenously inject [18F]FDG. After an uptake period of approximately 60 minutes, acquire PET data.[7][13]
  - Immediately following the PET scan, perform a micro-CT scan for anatomical coregistration and assessment of lung structural changes.
- Data Analysis:
  - PET: Quantify [18F]FDG uptake in the lungs, expressed as the standardized uptake value (SUV).
  - Micro-CT: Segment the lungs and quantify the volume of fibrotic tissue.[11][15][16]

**Data Presentation** 



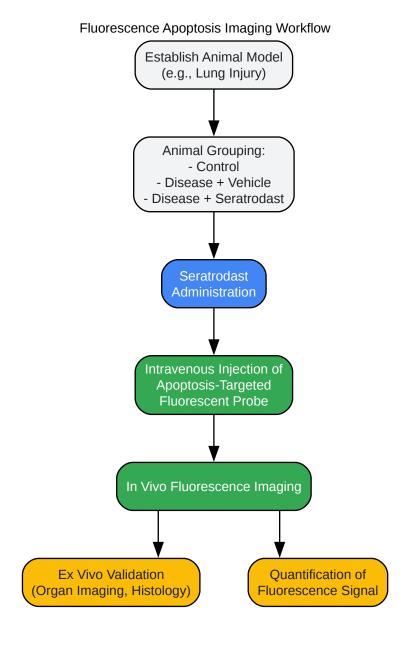
Treatment Group	Mean Lung [18F]FDG SUV at Day 14	Percent Fibrotic Lung Volume at Day 21
Saline + Vehicle	0.8 ± 0.2	2.5 ± 1.0%
Bleomycin + Vehicle	2.5 ± 0.5	25.0 ± 5.0%
Bleomycin + Seratrodast	1.5 ± 0.3	12.0 ± 3.0%

## **Application Note: Fluorescence Imaging of Apoptosis**

This protocol details the use of near-infrared (NIR) fluorescence imaging to detect and quantify apoptosis (programmed cell death) in response to **Seratrodast** treatment in a relevant disease model. This can be particularly useful for understanding the cellular mechanisms of **Seratrodast**'s therapeutic effects.[17][18][19][20][21][22][23]

**Experimental Workflow** 





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Caption: Workflow for assessing **Seratrodast**-induced apoptosis using fluorescence imaging.

#### **Experimental Protocol**

- Animal Model: Establish a relevant animal model where apoptosis is a known component of the pathology (e.g., acute lung injury).
- Animal Grouping:
  - Group 1: Healthy Control



- Group 2: Disease Model + Vehicle
- Group 3: Disease Model + Seratrodast
- Drug Administration: Administer **Seratrodast** or vehicle according to the study design.
- Fluorescent Probe Administration: Intravenously inject a near-infrared (NIR) fluorescent probe that targets a marker of apoptosis, such as activated caspases.[17][19]
- In Vivo Fluorescence Imaging:
  - At a predetermined time after probe injection, anesthetize the animals.
  - Acquire whole-body fluorescence images using an in vivo imaging system.
- Data Analysis:
  - Draw ROIs over the target organ (e.g., lungs).
  - Quantify the fluorescence intensity in the ROIs.
- Ex Vivo Validation:
  - After the final in vivo imaging session, euthanize the animals and excise the target organs.
  - Image the excised organs to confirm the localization of the fluorescent signal.
  - Perform histological analysis (e.g., TUNEL staining) to validate the imaging findings.

#### **Data Presentation**

Treatment Group	In Vivo Fluorescence Signal (Arbitrary Units)	Ex Vivo Organ Fluorescence (Arbitrary Units)
Healthy Control	5.0 x 10^4	4.5 x 10^4
Disease + Vehicle	2.5 x 10^5	2.3 x 10^5
Disease + Seratrodast	1.0 x 10^5	0.9 x 10^5



Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. Researchers should establish their own baseline and experimental values based on their specific models and imaging systems.

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